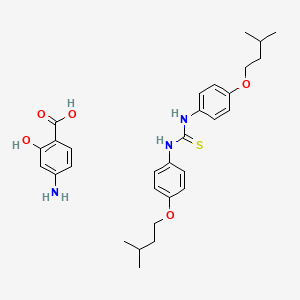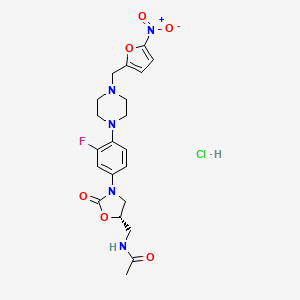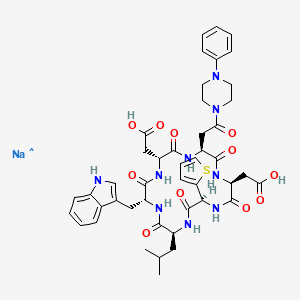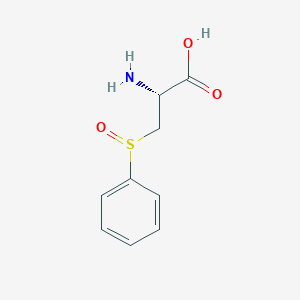
Cyclohexane-1,2,3,4,5,6-hexol;2-(3-fluoro-4-phenylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexane-1,2,3,4,5,6-hexol can be synthesized from inositol hexaphosphate through hydrolysis followed by neutralization with lime milk . The synthetic route for 2-(3-fluoro-4-phenylphenyl)propanoic acid typically involves the fluorination of a phenylpropanoic acid derivative under controlled conditions.
Industrial Production Methods: For industrial production, cyclohexane-1,2,3,4,5,6-hexol is often isolated from natural sources such as corn . The production of 2-(3-fluoro-4-phenylphenyl)propanoic acid may involve large-scale chemical synthesis using specialized equipment to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cyclohexane-1,2,3,4,5,6-hexol can lead to the formation of inositol phosphates, which are important in cellular signaling .
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,2,3,4,5,6-hexol has numerous applications in scientific research. It plays a crucial role in signal transduction, osmoregulation, and lipid metabolism . Additionally, it has potential therapeutic applications in treating conditions related to insulin resistance, polycystic ovary syndrome, and mental health disorders . 2-(3-fluoro-4-phenylphenyl)propanoic acid is studied for its potential use in medicinal chemistry and drug development.
Wirkmechanismus
Cyclohexane-1,2,3,4,5,6-hexol exerts its effects by participating in various biochemical pathways. It increases insulin sensitivity, which helps improve ovarian function and reduce hyperandrogenism . The molecular targets and pathways involved include insulin signaling and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2,3,4,5,6-hexol is unique due to its six hydroxyl groups and its role in various physiological processes. Similar compounds include other stereoisomers of inositol, such as myo-inositol and neo-inositol . These compounds share similar structures but differ in the spatial arrangement of their hydroxyl groups, leading to different biological activities .
Eigenschaften
Molekularformel |
C21H25FO8 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
cyclohexane-1,2,3,4,5,6-hexol;2-(3-fluoro-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H13FO2.C6H12O6/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-10H,1H3,(H,17,18);1-12H |
InChI-Schlüssel |
XXWQLQXGYRVJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O.C1(C(C(C(C(C1O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[b]pyrrol-4-yl)-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837514.png)

![4-[4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B10837538.png)
![(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837545.png)
![7-[(2-Phenylamino-ethylamino)-methyl]-chromen-2-one](/img/structure/B10837561.png)


![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{[(4-methylphenyl)methyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10837570.png)

![5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B10837600.png)

![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)
![1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride](/img/structure/B10837619.png)
![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)
